Benzenesulfonamide, N-[(1S,2S)-2-aminocyclohexyl]-4-methyl-

Catalog No.
S1499343
CAS No.
174291-97-5
M.F
C13H20N2O2S
M. Wt
268.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzenesulfonamide, N-[(1S,2S)-2-aminocyclohexyl]-...

CAS Number

174291-97-5

Product Name

Benzenesulfonamide, N-[(1S,2S)-2-aminocyclohexyl]-4-methyl-

IUPAC Name

N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide

Molecular Formula

C13H20N2O2S

Molecular Weight

268.38 g/mol

InChI

InChI=1S/C13H20N2O2S/c1-10-6-8-11(9-7-10)18(16,17)15-13-5-3-2-4-12(13)14/h6-9,12-13,15H,2-5,14H2,1H3/t12-,13-/m0/s1

InChI Key

VVOFSHARRCJLLA-STQMWFEESA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2N

Synonyms

(1S,2S)-(-)-N-(4-TOLUENESULPHONYL)-1,2-DIAMINOCYCLOHEXANE

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@H]2CCCC[C@@H]2N

Potential as a Building Block for Drug Discovery:

The molecule contains a sulfonamide group, a common functional group found in many clinically used drugs, including antimicrobials, diuretics, and anticonvulsants []. Additionally, the presence of a chiral amine group suggests the potential for enantioselective activity, which could be valuable in drug development [].

Benzenesulfonamide, N-[(1S,2S)-2-aminocyclohexyl]-4-methyl, is a sulfonamide compound characterized by the presence of a benzenesulfonamide moiety and an amino group attached to a cyclohexyl ring. Its molecular formula is C12H17N1O2SC_{12}H_{17}N_{1}O_{2}S with a molecular weight of approximately 239.34 g/mol. The compound features a methyl group at the para position relative to the sulfonamide group on the benzene ring, which influences its chemical properties and biological activity .

  • Nucleophilic Substitution: The sulfonamide nitrogen can participate in nucleophilic substitution reactions, making it reactive towards electrophiles.
  • Acid-Base Reactions: The sulfonamide group can act as a weak acid, capable of forming salts with strong bases.
  • Condensation Reactions: The amino group can engage in condensation reactions with carbonyl compounds, leading to the formation of imines or amides .

Benzenesulfonamides exhibit a range of biological activities, primarily due to their ability to inhibit certain enzymes. This specific compound has shown potential as an antibacterial agent by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. Additionally, it may possess anti-inflammatory properties .

The synthesis of Benzenesulfonamide, N-[(1S,2S)-2-aminocyclohexyl]-4-methyl can be achieved through several methods:

  • Direct Amination: Reacting 4-methylbenzenesulfonyl chloride with (1S,2S)-2-aminocyclohexanol under basic conditions.
  • Reduction Reactions: Starting from 4-methylbenzenesulfonyl azide followed by reduction to yield the amine.
  • Coupling Reactions: Using coupling agents to facilitate the attachment of the cyclohexylamine to the sulfonamide .

This compound finds applications in various fields:

  • Pharmaceuticals: Used as an antibacterial agent and in drug formulations targeting bacterial infections.
  • Research: Employed in studies investigating enzyme inhibition and mechanisms of action in microbiology.
  • Chemical Intermediates: Serves as a building block for synthesizing more complex organic molecules .

Studies on the interactions of Benzenesulfonamide, N-[(1S,2S)-2-aminocyclohexyl]-4-methyl have revealed:

  • Enzyme Inhibition: It effectively inhibits dihydropteroate synthase in various bacterial strains.
  • Binding Affinity: The compound exhibits significant binding affinity due to its structural characteristics, which allow it to fit well into the active site of target enzymes .

Several compounds share structural similarities with Benzenesulfonamide, N-[(1S,2S)-2-aminocyclohexyl]-4-methyl:

Compound NameStructural FeaturesUnique Characteristics
SulfanilamideBasic sulfonamide structureFirst sulfonamide antibiotic
BenzeneacetamideContains an acetamide groupDifferent functional group influences
N-(4-Methylphenyl)acetamideSimilar aromatic structureAcetamide instead of sulfonamide

These compounds differ primarily in their functional groups and biological activities. While they may share similar frameworks, their unique substituents lead to distinct properties and applications within medicinal chemistry .

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 39 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 39 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

N-[(1S,2S)-2-Aminocyclohexyl]-4-methylbenzene-1-sulfonamide

Dates

Modify: 2023-08-15

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